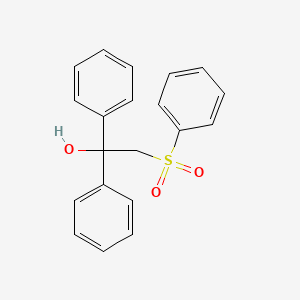

1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-(benzenesulfonyl)-1,1-diphenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O3S/c21-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)16-24(22,23)19-14-8-3-9-15-19/h1-15,21H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGKRBPWASORQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Significance of the Sulfonyl Moiety in Contemporary Organic Chemistry

The sulfonyl group (—SO₂—) is a powerhouse in organic synthesis, imparting a range of valuable electronic and steric properties to a molecule. fiveable.me Its strong electron-withdrawing nature, a consequence of the high oxidation state of the sulfur atom and the electronegativity of the oxygen atoms, profoundly influences the reactivity of adjacent carbon atoms. This electronic pull acidifies the α-protons, facilitating their removal by a base to generate a stabilized carbanion. This carbanion can then participate in a wide array of carbon-carbon bond-forming reactions, a cornerstone of synthetic organic chemistry.

Furthermore, the sulfonyl group is an excellent leaving group in nucleophilic substitution and elimination reactions. wikipedia.org This property is exploited in various synthetic transformations, most notably in the renowned Julia-Lythgoe olefination, which provides a robust method for the stereoselective synthesis of alkenes. nih.govchem-station.comchemistnotes.com The versatility of the sulfonyl moiety is further underscored by its role as a directing group in aromatic substitution reactions and as a protective group for alcohols and amines. fiveable.me Its ability to be introduced and subsequently removed under specific conditions makes it a highly valuable tool for synthetic chemists. wikipedia.org

Table 1: Key Properties and Applications of the Sulfonyl Group in Organic Synthesis

| Property | Consequence in Synthesis | Example Application |

| Strong Electron-Withdrawing Group | Acidification of α-protons, stabilization of adjacent carbanions. | Alkylation of sulfones, Michael additions. |

| Excellent Leaving Group | Facilitates elimination and substitution reactions. | Julia-Lythgoe olefination, Ramberg-Bäcklund reaction. |

| Steric Bulk | Can influence the stereochemical outcome of reactions. | Diastereoselective additions to α-sulfonyl ketones. |

| Polarity | Influences solubility and chromatographic behavior. | Facilitates purification of intermediates. |

The 1,1 Diphenyl 1 Ethanol Framework: Synthetic Utility and Unique Reactivity Potential

The 1,1-diphenyl-1-ethanol framework, a tertiary alcohol, possesses its own distinct set of properties that make it a valuable scaffold in organic synthesis. The presence of two phenyl groups on the carbinol carbon introduces significant steric bulk, which can direct the approach of reagents and influence the stereoselectivity of reactions at or near the hydroxyl group. guidechem.comchemimpex.com

The tertiary nature of the alcohol makes it resistant to oxidation under many conditions, a feature that can be synthetically advantageous when other parts of a molecule need to be oxidized. Conversely, the hydroxyl group can be a site for various functional group transformations. It can be converted into a good leaving group, facilitating SN1-type substitution reactions, or it can be used to direct reactions to nearby positions. The stability of the tertiary carbocation that can be formed upon protonation and loss of water is a key feature of its reactivity.

Table 2: General Reactivity of the 1,1-Diphenylethanol (B1581894) Moiety

| Reagent/Condition | Transformation | Product Type |

| Strong Acid (e.g., H₂SO₄) | Dehydration | 1,1-Diphenylethene |

| Acyl Chloride/Pyridine | Esterification | Ester |

| Thionyl Chloride (SOCl₂) | Chlorination | 1,1-Diphenyl-1-chloroethane |

| Grignard Reagent Addition to Ketone | Synthesis | 1,1-Diphenylethanol derivative |

Positioning of 1,1 Diphenyl 2 Phenylsulfonyl 1 Ethanol Within Functionalized Tertiary Alcohol Chemistry

Direct Synthesis Routes to this compound

Direct synthesis routes to this compound primarily involve the formation of the core structure in a single key step. These methods are often convergent and efficient, directly assembling the target molecule from readily available starting materials.

Strategies Involving Nucleophilic Addition to Diphenyl Ketones with Sulfonyl-Containing Building Blocks

A prominent strategy for the synthesis of β-hydroxy sulfones is the nucleophilic addition of a sulfonyl-stabilized carbanion to a carbonyl compound. In the context of synthesizing this compound, this would involve the reaction of a phenylsulfonylmethyl carbanion with benzophenone.

The phenylsulfonylmethyl anion can be generated from methyl phenyl sulfone by treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The resulting nucleophile then attacks the electrophilic carbonyl carbon of benzophenone, leading to the formation of a lithium alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield the desired this compound.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|---|---|---|---|

| Methyl phenyl sulfone | Benzophenone | n-Butyllithium | THF | This compound |

This approach is advantageous due to the commercial availability of both methyl phenyl sulfone and benzophenone. The reaction conditions can be controlled to achieve good yields, although the use of strong bases and anhydrous conditions are necessary.

Formation of the Phenylsulfonyl Moiety on Pre-Formed Diphenyl Ethanol (B145695) Scaffolds

An alternative direct approach involves the formation of the sulfonyl group on a pre-existing 1,1-diphenylethanol (B1581894) derivative. For instance, if a suitable precursor with a leaving group at the C2 position is available, a nucleophilic substitution reaction with a phenylsulfinate salt can be employed.

While not a direct addition to a ketone, this method directly establishes the phenylsulfonyl group on the diphenyl ethanol backbone. For example, starting from a diol such as 1,1-diphenyl-1,2-ethanediol, selective activation of one hydroxyl group followed by substitution could be envisioned, although achieving regioselectivity might be challenging. A more plausible route would be the reaction of an epoxide, such as 1,1-diphenyloxirane, with a phenylsulfinate nucleophile, which would yield the isomeric 2,2-diphenyl-2-hydroxy-1-phenylethanesulfone. Therefore, for the specific target molecule, this strategy is less direct than the nucleophilic addition to benzophenone.

Indirect Synthesis via Derivatization and Functional Group Transformation

Indirect synthetic routes involve the multi-step preparation of this compound from precursors that are subsequently converted to the target molecule through functional group transformations.

Conversion of Halogenated Diphenyl Ethanol Precursors to Sulfonyl Analogues

A viable indirect method involves the nucleophilic substitution of a halogenated precursor with a sulfinate salt. This approach first requires the synthesis of a suitable halogenated diphenyl ethanol derivative, such as 2-bromo-1,1-diphenylethanol (B184248). This precursor can be prepared from 1,1-diphenylethene through bromohydrin formation.

Once 2-bromo-1,1-diphenylethanol is obtained, it can be treated with a phenylsulfinate salt, such as sodium phenylsulfinate, in a suitable polar aprotic solvent like dimethylformamide (DMF). The sulfinate anion acts as a nucleophile, displacing the bromide to form the desired carbon-sulfur bond, yielding this compound.

| Precursor | Reagent | Solvent | Product |

|---|---|---|---|

| 2-Bromo-1,1-diphenylethanol | Sodium phenylsulfinate | DMF | This compound |

This two-step process, involving the initial halogenation and subsequent nucleophilic substitution, offers a reliable pathway to the target compound. A related approach involves the synthesis of β-keto sulfones from α-bromoketones and sodium sulfinates, followed by reduction to the corresponding β-hydroxy sulfones. nih.govorganic-chemistry.org

Catalytic Approaches to Sulfonylation of Alcohols

The direct sulfonylation of the hydroxyl group in a pre-formed alcohol is a common transformation in organic synthesis. However, this typically leads to the formation of a sulfonate ester (R-O-SO₂-R') rather than a sulfone (R-SO₂-R'). Therefore, this subsection will address catalytic methods for the formation of the C-SO₂ bond, which is central to the structure of this compound.

Recent advances have focused on the development of catalytic systems for the formation of sulfones. For instance, iron(III) chloride has been used as an inexpensive and efficient catalyst for the synthesis of β-keto sulfones from arylacetylenes and sodium sulfinates in an aqueous medium. d-nb.info These β-keto sulfones can then be stereoselectively reduced to β-hydroxy sulfones using biocatalysts like alcohol dehydrogenases. d-nb.info While this is a multi-step process, the catalytic nature of the key bond-forming reactions is noteworthy.

Adapting this to the synthesis of this compound would first involve the preparation of 1,1-diphenyl-2-(phenylsulfonyl)ethan-1-one (a β-keto sulfone). This could potentially be achieved through the reaction of an α-haloketone, such as 2-bromo-1,1-diphenyl-ethan-1-one, with sodium phenylsulfinate. The subsequent reduction of the ketone functionality would yield the target tertiary alcohol. Various reducing agents can be employed for this transformation, with the choice influencing the stereochemical outcome if a chiral center were present.

Green Chemistry Principles in the Preparation of Sulfonyl Alcohols

The application of green chemistry principles to the synthesis of sulfonyl alcohols aims to reduce the environmental impact of these chemical processes. Key aspects include the use of less hazardous reagents, renewable feedstocks, and energy-efficient reaction conditions.

In the context of synthesizing this compound, several green approaches can be considered. The use of water as a solvent, where possible, is a significant step towards a more environmentally benign process. For example, the synthesis of β-hydroxy sulfones has been reported in aqueous media. nih.govorganic-chemistry.org

Furthermore, the use of catalytic rather than stoichiometric reagents is a core principle of green chemistry. The development of efficient catalysts for sulfone synthesis, such as the iron(III) chloride system mentioned previously, reduces waste and improves atom economy. d-nb.info Biocatalysis, employing enzymes like alcohol dehydrogenases for the reduction of β-keto sulfones, offers a highly selective and environmentally friendly alternative to traditional chemical reductants. d-nb.info

Photoredox catalysis is another emerging green technology that has been applied to the synthesis of sulfones. nih.gov Visible-light-mediated reactions can often be conducted under mild conditions, reducing energy consumption. For instance, the synthesis of β-keto sulfones from phenylacetylenes or ketones and sodium sulfinates has been achieved using a recyclable graphitic carbon nitride (g-C₃N₄) photocatalyst under blue light irradiation. rsc.org Subsequent green reduction methods could then be applied to obtain the target β-hydroxy sulfone.

| Green Chemistry Principle | Application in Sulfonyl Alcohol Synthesis |

|---|---|

| Use of Safer Solvents | Reactions in aqueous media nih.govorganic-chemistry.org |

| Catalysis | Iron(III) chloride for β-keto sulfone synthesis d-nb.info, Biocatalytic reduction d-nb.info |

| Energy Efficiency | Visible-light-mediated photoredox catalysis nih.govrsc.org |

| Waste Reduction | One-pot syntheses to minimize intermediate isolation organic-chemistry.org |

By integrating these principles, the synthesis of this compound and other sulfonyl alcohols can be made more sustainable and environmentally responsible.

Solvent-Free and Environmentally Benign Reaction Conditions

The development of solvent-free and environmentally benign reaction conditions is a cornerstone of green chemistry. For the synthesis of β-hydroxy sulfones, methodologies that minimize or eliminate the use of hazardous organic solvents are highly desirable. One-pot syntheses in aqueous media represent a significant advancement in this area. For instance, the synthesis of optically active β-hydroxy sulfones has been achieved through a one-pot process involving the nucleophilic substitution of α-bromoketones with sodium sulfinates, followed by a Ru-catalyzed asymmetric transfer hydrogenation in an aqueous medium. organic-chemistry.org This approach, while not directly producing the title compound, establishes a precedent for conducting key bond-forming reactions in water, thereby reducing the environmental impact.

Another green approach involves the use of sonication to promote reactions in aqueous media. A one-pot, metal-free synthesis of β-keto sulfones from styrenes, N-bromosuccinimide (NBS), and aromatic sodium sulfinates has been developed using sonication in water. lppcollegerisod.ac.in The intermediate β-keto sulfone could then be reduced to the corresponding β-hydroxy sulfone. This method is notable for being catalyst-free and utilizing water as a green solvent.

The following table summarizes representative results for the synthesis of β-keto sulfones, precursors to β-hydroxy sulfones, under environmentally benign conditions.

| Entry | Styrene Derivative | Sodium Sulfinate | Conditions | Yield (%) |

| 1 | Styrene | Sodium p-toluenesulfinate | Sonication, H₂O, 55 °C | 94 |

| 2 | 4-Chlorostyrene | Sodium p-toluenesulfinate | Sonication, H₂O, 55 °C | 92 |

| 3 | 4-Methylstyrene | Sodium p-toluenesulfinate | Sonication, H₂O, 55 °C | 93 |

| 4 | Styrene | Sodium benzenesulfinate | Sonication, H₂O, 55 °C | 90 |

Data adapted from a study on the sonication-assisted synthesis of β-keto sulfones. lppcollegerisod.ac.in

Application of Photoredox Catalysis in Sulfonyl Compound Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. This methodology is particularly well-suited for the synthesis of sulfonyl compounds. The synthesis of β-hydroxysulfones from sulfonyl chlorides and alkenes has been successfully demonstrated using an iridium-based photoredox catalyst. acs.orgresearchgate.net

The proposed mechanism for this transformation involves the initial excitation of the photocatalyst by visible light. The excited catalyst then engages in a single-electron transfer (SET) with the sulfonyl chloride to generate a sulfonyl radical. This radical species subsequently adds to the alkene (in the case of the target compound, 1,1-diphenylethylene) to form a carbon-centered radical intermediate. This intermediate is then oxidized to a carbocation, which is subsequently trapped by water to afford the final β-hydroxysulfone product. acs.org

Key features of this photoredox-catalyzed synthesis include its high functional group tolerance and the use of a renewable energy source. The reaction proceeds efficiently at room temperature, offering a significant advantage over traditional methods that may require harsh reaction conditions.

The table below presents selected examples of β-hydroxysulfone synthesis via photoredox catalysis.

| Entry | Alkene | Sulfonyl Chloride | Photocatalyst | Solvent | Yield (%) |

| 1 | α-Methylstyrene | 4-Nitrobenzenesulfonyl chloride | fac-[Ir(ppy)₃] | CH₃CN/H₂O | 95 |

| 2 | α-Methylstyrene | 4-Methoxybenzenesulfonyl chloride | fac-[Ir(ppy)₃] | CH₃CN/H₂O | 85 |

| 3 | Styrene | 4-Nitrobenzenesulfonyl chloride | fac-[Ir(ppy)₃] | CH₃CN/H₂O | 80 |

| 4 | 4-Methoxystyrene | 4-Nitrobenzenesulfonyl chloride | fac-[Ir(ppy)₃] | CH₃CN/H₂O | 88 |

Data adapted from a study on the visible-light-mediated synthesis of β-hydroxysulfones. acs.org

Flow Chemistry for Enhanced Synthetic Efficiency

Flow chemistry has garnered significant attention in both academic and industrial settings due to its numerous advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved reaction control, increased safety, and the potential for straightforward scalability. The synthesis of sulfonyl compounds, which can sometimes involve hazardous reagents or exothermic reactions, is particularly amenable to a flow chemistry approach.

While a specific flow synthesis for this compound has not been detailed in the literature, the principles of flow chemistry can be applied to its synthesis. A continuous flow process could be designed where solutions of the starting materials (e.g., 1,1-diphenylethylene (B42955) and a phenylsulfonyl source) are pumped through a reactor under optimized conditions of temperature, pressure, and residence time. For photochemical reactions, the reactor can be constructed from transparent tubing and irradiated with a light source, allowing for efficient and controlled photon exposure.

Substitution Reactions at the Carbon Bearing the Hydroxyl Group

The hydroxyl group of this compound is a poor leaving group. Therefore, direct nucleophilic substitution is not a feasible pathway. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group, a common strategy being its transformation into a sulfonate ester, such as a tosylate or mesylate. This activation paves the way for nucleophilic substitution to occur through various mechanistic pathways.

Mechanistic Pathways after Activation of the Hydroxyl to a Sulfonate Ester (e.g., Sₙ1, Sₙ2 considerations)

Once the hydroxyl group is converted to a sulfonate ester, the C-O bond becomes highly polarized, making the carbon atom susceptible to nucleophilic attack. The substitution can then proceed via either an Sₙ1 or Sₙ2 mechanism, with the predominant pathway being dictated by the reaction conditions and the nature of the nucleophile.

The structure of this compound, being a tertiary alcohol, strongly favors an Sₙ1 mechanism . The departure of the sulfonate leaving group would lead to the formation of a tertiary carbocation. This carbocation is significantly stabilized by two main factors:

Resonance Stabilization: The two phenyl groups directly attached to the carbocationic center can delocalize the positive charge through resonance, greatly enhancing the stability of the intermediate.

Inductive Effect: The alkyl nature of the carbon skeleton also contributes to the stabilization of the positive charge.

The Sₙ1 pathway would proceed in a stepwise manner:

Formation of the Sulfonate Ester: The alcohol reacts with a sulfonyl chloride (e.g., tosyl chloride) in the presence of a base (e.g., pyridine) to form the corresponding sulfonate ester.

Ionization: The sulfonate ester spontaneously dissociates to form a stable tertiary carbocation and a sulfonate anion. This is the rate-determining step.

Nucleophilic Attack: A nucleophile attacks the carbocation, leading to the formation of the substitution product.

Due to the planar nature of the carbocation intermediate, nucleophilic attack can occur from either face, which would typically lead to a racemic mixture if the carbon were a stereocenter.

An Sₙ2 mechanism , which involves a backside attack by the nucleophile in a concerted step, is highly disfavored for this substrate. The significant steric hindrance imposed by the two bulky phenyl groups and the phenylsulfonyl group makes it extremely difficult for a nucleophile to approach the electrophilic carbon from the rear.

Table 1: Factors Influencing Sₙ1 vs. Sₙ2 Pathways for Activated this compound

| Factor | Sₙ1 Consideration | Sₙ2 Consideration |

| Substrate Structure | Tertiary carbon, highly favored due to stable carbocation formation. | Highly disfavored due to significant steric hindrance. |

| Leaving Group | Good leaving group (sulfonate) facilitates ionization. | Good leaving group is also required. |

| Nucleophile | Weak nucleophiles are effective. | Strong nucleophiles are required. |

| Solvent | Polar, protic solvents stabilize the carbocation intermediate. | Polar, aprotic solvents are generally preferred. |

Role of the Phenylsulfonyl Group as a Stabilizing or Directing Moiety

The phenylsulfonyl group (PhSO₂) at the adjacent position plays a crucial electronic role in the substitution reactions. It is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the sulfur atom's positive formal charge. This has two main consequences:

Destabilization of the Adjacent Carbocation: In a potential Sₙ1 reaction, the electron-withdrawing nature of the phenylsulfonyl group would inductively destabilize the adjacent carbocation. This effect would counteract the stabilizing influence of the two phenyl groups. However, the resonance stabilization provided by the phenyl groups is generally a more dominant factor in stabilizing the carbocation.

No Directing or Participating Role: Unlike a neighboring phenyl group which can participate in anchimeric assistance to form a phenonium ion, the phenylsulfonyl group is not known to act as a neighboring group to directly participate in the substitution reaction. Its primary influence is electronic, through inductive effects.

Elimination Reactions Forming Olefinic Systems

Dehydration of this compound leads to the formation of an alkene. This elimination reaction can be promoted by either acidic or basic conditions, and the mechanism can proceed through either an E1 or E2 pathway.

Regioselectivity and Stereoselectivity in Dehydration Processes

The dehydration of this compound can potentially lead to the formation of 1,1-diphenyl-2-(phenylsulfonyl)ethene. In this specific case, there is only one possible regioisomer due to the presence of only one beta-hydrogen on the carbon bearing the phenylsulfonyl group. Therefore, regioselectivity is not a variable in this particular dehydration.

Stereoselectivity, concerning the formation of E/Z isomers, is also not applicable here as one of the olefinic carbons is attached to two identical phenyl groups.

Acid-Catalyzed E1 and Base-Induced E2 Eliminations

Acid-Catalyzed E1 Elimination:

Under acidic conditions, the dehydration of this compound is expected to proceed through an E1 mechanism . libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction is initiated by the protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄), converting it into a good leaving group (water). libretexts.orgmasterorganicchemistry.comlibretexts.org

The mechanism involves the following steps:

Protonation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton from the acid, forming a protonated alcohol.

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of the same stable tertiary carbocation discussed in the Sₙ1 mechanism. This is the rate-determining step.

Deprotonation: A weak base (such as water or the conjugate base of the acid) removes a proton from the adjacent carbon (the one bearing the phenylsulfonyl group), resulting in the formation of the double bond.

Given the stability of the tertiary carbocation, the E1 pathway is highly favored under acidic conditions.

Base-Induced E2 Elimination:

In the presence of a strong, non-nucleophilic base, the elimination reaction can proceed through an E2 mechanism . This is a concerted, one-step process where the base removes a proton from the beta-carbon at the same time as the leaving group departs. For this to occur, the hydroxyl group would first need to be converted to a better leaving group, such as a tosylate.

The mechanism would be as follows:

Activation of the Hydroxyl Group: Conversion of the alcohol to a sulfonate ester (e.g., tosylate).

Concerted Elimination: A strong base abstracts the proton from the carbon bearing the phenylsulfonyl group, while simultaneously the tosylate group leaves from the adjacent carbon. This requires an anti-periplanar arrangement of the proton and the leaving group for optimal orbital overlap in the transition state.

The acidity of the proton on the carbon alpha to the phenylsulfonyl group is increased due to the strong electron-withdrawing nature of the sulfonyl group, making it more susceptible to abstraction by a base. This factor favors the E2 pathway under basic conditions with a suitable leaving group.

Table 2: Comparison of E1 and E2 Mechanisms for the Dehydration of this compound

| Feature | E1 Mechanism (Acid-Catalyzed) | E2 Mechanism (Base-Induced) |

| Rate Law | Rate = k[Alcohol] | Rate = k[Substrate][Base] |

| Intermediate | Tertiary Carbocation | None (concerted) |

| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |

| Base Strength | Weak base is sufficient | Strong base is required |

| Leaving Group | -OH is converted to -OH₂⁺ | A better leaving group (e.g., -OTs) is needed |

| Rearrangements | Possible | Not possible |

Intramolecular Rearrangement Processes

The carbocation intermediate formed during acid-catalyzed reactions of this compound can potentially undergo intramolecular rearrangements. The most likely type of rearrangement for this substrate is a Wagner-Meerwein rearrangement , which involves the 1,2-migration of a group to an adjacent carbocation center. wikipedia.org

In the case of the carbocation derived from this compound, there are two potential migrating groups on the adjacent carbon: a phenyl group and the phenylsulfonyl group. The migratory aptitude of different groups is a key factor in determining the outcome of such rearrangements. Generally, aryl (phenyl) groups have a high migratory aptitude, often greater than that of alkyl groups, due to their ability to stabilize the positive charge in the transition state through the formation of a bridged phenonium ion intermediate.

A plausible rearrangement pathway would involve a 1,2-phenyl shift . Upon formation of the tertiary carbocation, one of the phenyl groups could migrate from the carbinol carbon to the adjacent carbon that originally bore the phenylsulfonyl group. This would lead to a new, rearranged carbocation. The driving force for such a rearrangement would be the formation of a more stable carbocation. However, in this specific case, the initial tertiary carbocation is already highly stabilized by two phenyl groups. A 1,2-phenyl shift would result in a secondary carbocation, which is less stable. Therefore, a simple Wagner-Meerwein rearrangement involving a phenyl shift is not expected to be a favorable process under normal conditions.

Another theoretical possibility is a rearrangement analogous to the Pinacol rearrangement , which typically occurs with 1,2-diols. wikipedia.org In an acidic medium, after the formation of the carbocation, a group from the adjacent carbon migrates to the carbocationic center, leading to a ketone or an aldehyde. While the substrate is not a 1,2-diol, the general principle of a 1,2-shift to a carbocation could be considered. If a phenyl group were to migrate, it would lead to a rearranged ketone after deprotonation. However, as mentioned, the formation of a less stable secondary carbocation makes this pathway less likely.

It is important to note that the strong electron-withdrawing nature of the phenylsulfonyl group would significantly influence the stability of any carbocation formed on the carbon to which it is attached, making rearrangements that place a positive charge on this carbon highly unfavorable.

Carbocation Rearrangements in Acidic Media

In the presence of strong acids, this compound is expected to undergo carbocation-mediated rearrangements, characteristic of 1,2-diols and related structures. organic-chemistry.orglibretexts.orglibretexts.org The reaction proceeds through a mechanism analogous to the Pinacol rearrangement. wikipedia.orgmasterorganicchemistry.compw.live

The initial step involves the protonation of the tertiary hydroxyl group by the acid catalyst, converting it into a good leaving group (water). wikipedia.org Subsequent departure of a water molecule generates a highly stable tertiary benzylic carbocation at the C1 position. This stability is attributed to the delocalization of the positive charge across the two phenyl rings.

The critical step of the rearrangement is the migration of a substituent from the adjacent carbon (C2) to the carbocationic center (C1). This 1,2-shift is driven by the formation of an even more stable resonance-stabilized oxonium ion. libretexts.orgwikipedia.org For this specific substrate, there are two potential migrating groups: a phenyl group from C1 or the phenylsulfonylmethyl group from C2. The relative migratory aptitude of substituents generally dictates the product outcome. pw.livestackexchange.com Established trends indicate that an aryl (phenyl) group has a significantly higher migratory aptitude than an alkyl or substituted alkyl group. pw.live

Therefore, the most probable pathway involves a 1,2-phenyl shift. One of the phenyl groups on C1 migrates to C2, leading to the formation of 2,2-diphenyl-1-(phenylsulfonyl)ethan-1-one. This transformation is a classic example of a Wagner-Meerwein rearrangement, a class of carbocation 1,2-rearrangements. youtube.com

Table 1: Plausible Mechanism and Product of Acid-Catalyzed Rearrangement

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Protonation of the hydroxyl group. | Protonated alcohol |

| 2 | Loss of water to form a tertiary benzylic carbocation. | 1,1-Diphenyl-2-(phenylsulfonyl)ethyl cation |

| 3 | 1,2-Phenyl shift from C1 to C2. | Resonance-stabilized cation (oxonium ion precursor) |

Oxidative and Reductive Transformations

Reduction of the Sulfonyl Moiety

The phenylsulfonyl group is generally resistant to reduction. However, under specific conditions, it can be reduced to a sulfide (B99878) or a sulfinate, or be completely removed (desulfonylation).

Reduction of Sulfones to Sulfides or Sulfinates

The reduction of sulfones to their corresponding sulfides is a challenging transformation that often requires strong reducing agents and harsh conditions. acs.org A particularly effective reagent system for this conversion is a mixture of lithium aluminum hydride (LiAlH₄) and titanium tetrachloride (TiCl₄). psu.edu This combination is capable of reducing a variety of aryl and alkyl sulfones to sulfides rapidly and in high yields. psu.edu The application of this method to this compound would be expected to yield 1,1-Diphenyl-2-(phenylthio)-1-ethanol. However, the Lewis acidity of TiCl₄ could potentially promote dehydration of the tertiary alcohol as a side reaction.

The selective reduction of a sulfone to a sulfinate is a less common and more difficult transformation. While methods exist for the synthesis of sulfinates, direct reduction from a sulfone in a complex molecule without affecting other functional groups is not well-established. Most reductive methods tend to proceed to the sulfide or result in complete C-S bond cleavage. researchgate.net

Table 2: Potential Reductive Transformations of the Sulfonyl Group

| Reagent System | Transformation | Expected Product | Potential Side Reactions |

|---|---|---|---|

| LiAlH₄ / TiCl₄ | Sulfone to Sulfide | 1,1-Diphenyl-2-(phenylthio)-1-ethanol | Dehydration of the tertiary alcohol |

Oxidation Reactions on the Alcohol Functionality

The tertiary alcohol functionality in this compound exhibits characteristic behavior upon treatment with oxidizing agents. Unlike primary or secondary alcohols, tertiary alcohols lack a hydrogen atom on the carbinol carbon, making them resistant to oxidation that would form a ketone at that carbon. chadsprep.compearson.com

Consequently, reaction with strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under vigorous conditions (e.g., heat, strong acid/base) does not yield a simple ketone. lumenlearning.comlibretexts.org Instead, the reaction proceeds via oxidative cleavage of the C1-C2 carbon-carbon bond. masterorganicchemistry.comucla.edu The oxidation of the tertiary benzylic alcohol in this compound is expected to break the bond between the carbon bearing the hydroxyl group (C1) and the adjacent carbon (C2). This process would lead to the formation of two separate molecules. The diaryl carbinol portion would be oxidized to benzophenone, a stable ketone. The phenylsulfonylmethyl fragment would be oxidized to benzenesulfonic acid.

Table 3: Expected Products from Oxidative Cleavage of the Alcohol Functionality

| Oxidizing Agent | Reaction Type | Product 1 | Product 2 |

|---|---|---|---|

| Hot, acidic KMnO₄ | Oxidative C-C Cleavage | Benzophenone | Benzenesulfonic acid |

This oxidative cleavage pathway is a definitive characteristic of tertiary alcohols, distinguishing their reactivity sharply from that of primary and secondary alcohols. youtube.comlumenlearning.commasterorganicchemistry.comdoubtnut.comresearchgate.net

Advanced Spectroscopic Characterization and Structural Analysis for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum would reveal the chemical environment of each proton. Key expected signals include:

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which would be concentration and solvent-dependent.

Methylene Protons (-CH₂-): Protons on the carbon adjacent to the sulfonyl group would likely appear as a singlet or an AB quartet, influenced by the chiral center at C1.

Aromatic Protons (-C₆H₅): A complex multiplet region, typically between 7.0 and 8.0 ppm, corresponding to the fifteen protons of the three phenyl rings. Protons on the phenylsulfonyl group ortho to the SO₂ would be shifted downfield due to the group's electron-withdrawing nature.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom. Expected signals would include:

Quaternary Carbons: Signals for the carbinol carbon (C-OH) and the ipso-carbons of the three phenyl rings.

Methylene Carbon (-CH₂-): The carbon atom situated between the C1-diphenylmethyl group and the phenylsulfonyl group.

Aromatic Carbons: Multiple signals in the aromatic region (typically 125-145 ppm) corresponding to the ortho, meta, and para carbons of the phenyl rings.

To definitively assign the ¹H and ¹³C signals and understand the molecule's structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, primarily within the aromatic rings, helping to differentiate between the signals of the different phenyl groups.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the different fragments of the molecule, for example, showing correlations from the methylene protons to the ipso-carbons of the phenyl rings and the phenylsulfonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which is invaluable for determining the preferred conformation of the molecule, such as the relative orientation of the bulky phenyl groups.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol, characteristic absorption bands would be expected. The sulfonyl (SO₂) group typically shows strong, distinct stretching vibrations.

Table 1: Expected IR Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3500-3200 | Broad, Strong |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

| C=C Stretch (Aromatic Ring) | 1600-1450 | Medium-Weak |

| S=O Asymmetric Stretch (Sulfone) | 1350-1300 | Strong |

| S=O Symmetric Stretch (Sulfone) | 1160-1120 | Strong |

Note: Data is predictive and based on characteristic group frequencies.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Elucidation

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) would confirm the exact mass of this compound (C₂₀H₁₈O₃S). The fragmentation pattern observed in the mass spectrum offers clues to the molecule's structure. Common fragmentation pathways for alcohols include dehydration (loss of H₂O) and alpha-cleavage.

Expected Fragmentation Patterns:

Loss of Water: A peak corresponding to [M-18]⁺.

Benzylic Cleavage: Cleavage of the C-C bond adjacent to the phenyl groups could lead to stable diphenylmethyl cations or related fragments.

Sulfonyl Group Fragmentation: Cleavage of the C-S or S-O bonds can lead to characteristic fragments, such as the phenylsulfonyl cation [C₆H₅SO₂]⁺ (m/z 141) or the phenyl cation [C₆H₅]⁺ (m/z 77).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The chromophores in this compound are the three phenyl rings. The spectrum would be expected to show absorptions characteristic of substituted benzene rings, typically involving π → π* transitions. The presence of the sulfonyl group and the tertiary alcohol might cause subtle shifts in the absorption maxima (λ_max) compared to unsubstituted benzene.

X-ray Crystallography for Solid-State Molecular Architecture

If a suitable single crystal of the compound can be grown, X-ray crystallography can provide the definitive three-dimensional structure of the molecule in the solid state. This technique would determine precise bond lengths, bond angles, and the conformation of the molecule, including the torsion angles between the phenyl rings. It would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing arrangement. Information on crystal structures of related sulfone compounds indicates that the geometry around the sulfur atom is typically tetrahedral.

Stereochemical Considerations in the Chemistry of 1,1 Diphenyl 2 Phenylsulfonyl 1 Ethanol

Enantioselective and Diastereoselective Synthesis of Analogues

The controlled synthesis of specific stereoisomers of β-hydroxysulfones, the class of compounds to which 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol belongs, is a significant area of research. Both enantioselective and diastereoselective methods have been developed to access these chiral building blocks.

Enantioselective Synthesis:

A prominent strategy for achieving high enantioselectivity is through biocatalysis. A one-pot, photo-enzymatic cascade reaction has been developed for the asymmetric synthesis of various β-hydroxysulfones. stackexchange.com This method combines visible-light-catalyzed sulfonylation with a biocatalytic ketone reduction, utilizing a ketoreductase (KRED) enzyme. By engineering the enzyme, such as the Y190S/S96T LkKRED variant, high yields and excellent enantiomeric excess (ee) can be achieved for a broad range of substrates. stackexchange.com

Another powerful approach involves dual catalysis. A method combining visible-light photoredox catalysis and nickel catalysis enables the three-component enantioselective sulfonylalkenylation of alkenes. pageplace.de This strategy allows for the direct assembly of the carbon skeleton while simultaneously controlling the enantioselectivity through the use of a chiral ligand, providing efficient access to enantioenriched β-chiral sulfones. pageplace.de Conventional methods, such as the substitution of sulfinates with β-chiral alkyl halides, often face challenges due to the limited availability of chiral precursors and the steric hindrance of the substitution process. pageplace.de

| Method | Catalyst/Enzyme | Substrates | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Photo-enzymatic Cascade | Y190S/S96T-LkKRED | Styrenes & Benzenesulfinic acids | 65-84% | 80-99% | stackexchange.com |

| Ni-Organophotocatalysis | Ni-catalyst with Chiral Ligand | Styrenes, Sulfonyl Chlorides, Alkenyl Halides | Good to High | High | pageplace.de |

Diastereoselective Synthesis:

Diastereoselectivity, which establishes a preferred relative stereochemistry, is also crucial in synthesizing analogues with multiple chiral centers. wikipedia.org For instance, vinylic phenylsulfones that contain a β-hydroxyl stereocenter can undergo a diastereoselective isomerization to the corresponding allylic isomer. researchgate.net The degree of diastereoselectivity in this reaction has been shown to increase significantly with the steric bulk of the group attached to the carbinol carbon, achieving a diastereomeric ratio (d.r.) of over 20:1 with a tert-butyl group. researchgate.net This demonstrates how a pre-existing chiral center can influence the formation of a new stereochemical relationship within the molecule.

Chiral Derivatization for Stereochemical Assignment

Determining the absolute configuration of a chiral center is fundamental. While X-ray crystallography provides definitive proof, obtaining suitable crystals can be challenging. A widely used alternative is NMR spectroscopy, which can be used to distinguish between enantiomers after they have been converted into diastereomers. stackexchange.com This is achieved by reacting the chiral alcohol with a chiral derivatizing agent (CDA). pageplace.de

One of the most established methods is the Mosher ester analysis. nih.govspringernature.com This technique involves reacting the chiral alcohol, such as this compound, with both enantiomers of a chiral reagent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. wikipedia.orgnih.gov This reaction converts the enantiomeric alcohols into a pair of diastereomeric esters.

These diastereomers have distinct NMR spectra. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of protons near the newly formed ester linkage, the absolute configuration of the original alcohol can be determined. stackexchange.comnih.gov The protons on one side of the Mosher ester plane will be shielded by the phenyl group of the MTPA moiety, while those on the other side will be deshielded. This predictable shielding effect allows for the assignment of the stereocenter. stackexchange.com

| Step | Description | Outcome |

|---|---|---|

| 1 | React the unknown alcohol with (R)-MTPA and (S)-MTPA in separate reactions. | Formation of two diastereomeric Mosher esters. |

| 2 | Acquire the 1H NMR spectrum for each diastereomer. | Two distinct NMR spectra with different chemical shifts. |

| 3 | Assign the protons for both diastereomers. | Identification of corresponding protons in each spectrum. |

| 4 | Calculate the chemical shift difference (Δδ = δS - δR) for protons on each side of the carbinol carbon. | A consistent pattern of positive and negative Δδ values emerges. |

| 5 | Apply the Mosher model to correlate the Δδ pattern with the absolute configuration. | Unambiguous assignment of the alcohol's stereochemistry. |

Influence of Stereochemistry on Reaction Pathways and Selectivity

The stereochemistry of a molecule can profoundly influence the course and outcome of its reactions. The spatial arrangement of atoms around a chiral center can dictate which face of a molecule is more accessible to reagents, leading to the preferential formation of one product stereoisomer over another. wikipedia.org

In the chemistry of β-hydroxysulfones and related compounds, this influence is well-documented. For example, the stereochemistry of α-chloro-β-hydroxysulfones of a known configuration is critical in the formation of α,β-epoxysulfones. nih.gov The relative arrangement of the chloro and hydroxyl groups dictates the stereochemical outcome of the subsequent epoxide formation, illustrating that the starting material's stereochemistry directly controls the product's stereochemistry.

Furthermore, the stereoselectivity of reactions can be governed by existing chiral centers within the molecule. As noted previously, the diastereoselectivity of the isomerization of β-hydroxy vinylsulfones is highly dependent on the steric nature of the substituent at the stereogenic carbinol center. researchgate.net A larger group enhances the facial bias, leading to a more selective reaction. This highlights how stereochemistry influences reaction selectivity through steric effects. wikipedia.org The presence of a chiral sulfinyl group has also been shown to effectively control the stereoselectivity in reactions to form β-hydroxy sulfides, demonstrating that stereochemical information can be transmitted effectively to guide the formation of new stereocenters.

Theoretical and Computational Chemistry Studies on 1,1 Diphenyl 2 Phenylsulfonyl 1 Ethanol

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is often employed to determine the ground-state properties of molecules.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic structure of a molecule dictates its chemical reactivity. A key aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol, DFT calculations would be used to determine the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule would reveal the most likely sites for nucleophilic and electrophilic attack.

Below is a hypothetical data table illustrating the kind of information that would be generated from such a study:

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Conformational Analysis and Energy Minimization

Molecules can exist in various spatial arrangements of their atoms, known as conformations. Conformational analysis aims to find the most stable conformation, which corresponds to the minimum energy structure.

For a flexible molecule like this compound, with several rotatable bonds, DFT calculations could be used to perform a systematic search for different conformations. By calculating the energy of each conformation, the global minimum energy structure can be identified. This is crucial for understanding the molecule's preferred shape and how it might interact with other molecules.

Transition State Modeling for Reaction Kinetics and Selectivity

Transition state theory is a fundamental concept in chemical kinetics. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the rate of the reaction.

Computational modeling can be used to locate the transition state for a given reaction and calculate its energy. This information can then be used to predict the reaction rate constant and to understand the selectivity of the reaction (i.e., why one product is formed in preference to another). For reactions involving this compound, transition state modeling could be used to predict its reactivity in different chemical environments.

Molecular Dynamics Simulations to Understand Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the system evolves over time. researchgate.net

For this compound, MD simulations could be used to study its dynamic behavior in different solvents or at different temperatures. This could provide insights into its conformational flexibility, diffusion, and interactions with its environment. For instance, simulations could reveal how the molecule's shape changes over time and how it interacts with solvent molecules. nih.gov

Strategic Applications in Contemporary Organic Synthesis Research

1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol as a Synthon in Complex Molecule Construction

As a synthon, this compound offers a unique combination of steric and electronic properties. The phenylsulfonyl moiety acts as an effective activating group and a potential leaving group, while the tertiary hydroxyl group provides a handle for further functionalization or can participate in elimination reactions. The two phenyl groups on the carbinol carbon introduce significant steric bulk and can influence the stereochemical outcome of reactions at adjacent centers.

The general synthetic utility of β-hydroxy sulfones often involves their conversion into other key functional groups. For instance, the anions derived from β-hydroxy sulfones can undergo reductive elimination to form olefins. mdpi.com This transformation, known as the Julia olefination, is a powerful method for constructing carbon-carbon double bonds. In the context of this compound, this would lead to the formation of 1,1-diphenylprop-1-ene derivatives. Additionally, β-elimination reactions can yield vinyl sulfones, which are valuable Michael acceptors in conjugate addition reactions. mdpi.com

Its Role in the Development of Functionalized Carbon Skeletons

The structure of this compound is pre-disposed to facilitate the creation of highly functionalized and sterically congested carbon frameworks. The synthesis of such β-hydroxy sulfones is most commonly achieved through the reduction of the corresponding β-keto sulfones. mdpi.com A variety of reducing agents can be employed for this transformation, including sodium borohydride (B1222165) and various alkyl aluminum compounds like triisobutylaluminium (i-Bu₃Al) and diisobutylaluminium hydride (i-Bu₂AlH). mdpi.com Chemoenzymatic methods, utilizing alcohol dehydrogenases, have also emerged as a powerful strategy for the stereoselective synthesis of chiral β-hydroxy sulfones from β-keto sulfones. d-nb.infonih.gov

The following table outlines common methods for the synthesis of β-hydroxy sulfones, which are applicable to the preparation of this compound from its corresponding β-keto sulfone precursor.

| Reagent/Catalyst | Reaction Type | Key Features |

| Sodium Borohydride (NaBH₄) | Chemical Reduction | Standard, mild reducing agent for ketones. mdpi.com |

| Alkyl Aluminum Compounds (e.g., i-Bu₃Al) | Chemical Reduction | Can offer different selectivity compared to borohydrides. mdpi.com |

| Alcohol Dehydrogenases (ADHs) | Biocatalytic Reduction | Enables highly enantioselective synthesis of chiral alcohols. d-nb.infonih.gov |

Once formed, the β-hydroxy sulfone moiety can be manipulated to introduce further complexity. For example, the hydroxyl group can be derivatized to an ether or ester, or it can be replaced through nucleophilic substitution reactions, often with inversion of stereochemistry if a chiral center is present. The sulfonyl group, being a good leaving group, can be displaced in various coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Utilization in Cascade Reactions and Multicomponent Processes

Cascade reactions, where a single synthetic operation generates multiple chemical bonds in a sequential manner, are a highly efficient strategy in organic synthesis. The inherent reactivity of the β-hydroxy sulfone functional group makes this compound a suitable candidate for designing such processes. For instance, a chemoenzymatic cascade approach has been developed that avoids the isolation of the intermediate β-keto sulfone, directly yielding chiral β-hydroxy sulfones with high conversion and excellent optical purity. d-nb.infonih.gov

A hypothetical cascade involving this compound could be initiated by the activation of the hydroxyl group, followed by an intramolecular cyclization and subsequent elimination of the phenylsulfonyl group to construct a complex polycyclic system in a single step. The presence of the two phenyl groups can direct the regioselectivity of these transformations through steric hindrance.

Application as a Precursor in Heterocyclic Compound Synthesis

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The β-hydroxy sulfone unit is a versatile precursor for the synthesis of various heterocyclic systems. For example, anions of β-hydroxy sulfones have been shown to react to form lactones and 2,5-disubstituted tetrahydrofurans. mdpi.com

More specifically, sulfone-embedded anhydrides have been utilized in reactions with imines to produce N-heterocyclic sulfones bearing vicinal stereocenters. researchgate.net This highlights the potential of sulfone-containing building blocks in the modular synthesis of complex heterocyclic scaffolds. This compound, after appropriate functional group manipulation, could serve as a precursor to such reactive intermediates. For example, oxidation of the ethanol (B145695) backbone could lead to a carboxylic acid, which could then be converted to an anhydride (B1165640) for subsequent use in heterocyclic synthesis.

Future Perspectives and Emerging Research Areas for 1,1 Diphenyl 2 Phenylsulfonyl 1 Ethanol

Exploration of Catalytic Asymmetric Transformations Involving the Compound

Chiral β-hydroxy sulfones are highly valuable building blocks in the synthesis of a wide array of complex organic molecules. researchgate.netrsc.org The development of catalytic asymmetric methods to either resolve racemic 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol or to employ it as a chiral auxiliary or ligand in other transformations represents a significant area of future research.

One promising direction is the use of this compound as a precursor to chiral catalysts. The hydroxyl and sulfonyl groups provide two potential coordination sites for metal centers, which, combined with the bulky diphenyl groups, could create a well-defined chiral environment. Future research could explore the synthesis of transition metal complexes incorporating a deprotonated, chiral form of this compound and their application in asymmetric catalysis.

Furthermore, dynamic kinetic resolution (DKR) presents an attractive strategy for the enantioselective synthesis of chiral this compound. This would involve the in-situ racemization of the starting material coupled with an enantioselective reaction, allowing for the theoretical conversion of the entire racemic mixture into a single enantiomer. Research in this area would likely focus on screening various enzyme or metal-based catalyst systems.

Table 1: Hypothetical Catalytic Systems for Asymmetric Transformations

| Catalyst System | Transformation | Potential Product | Projected Enantiomeric Excess (ee) |

| Ruthenium-TsDPEN Complex | Asymmetric Transfer Hydrogenation | (R)- or (S)-1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol | >95% |

| Lipase B from Candida antarctica | Kinetic Resolution via Acylation | Enantioenriched acetate (B1210297) ester and remaining alcohol | >99% |

| Chiral Phosphoric Acid | Asymmetric Dehydration | Chiral 1,1-diphenyl-2-(phenylsulfonyl)ethene | >90% |

Investigation of Unprecedented Reactivity Modes and Novel Synthetic Transformations

The inherent functionality of this compound, specifically the hydroxyl and sulfonyl groups, opens the door to a variety of chemical transformations. While the general reactivity of β-hydroxy sulfones is known, exploring unprecedented reaction pathways for this specific molecule could lead to novel synthetic methodologies.

One area of interest is the investigation of intramolecular reactions. The proximity of the hydroxyl and sulfonyl groups could be exploited to facilitate novel cyclization reactions upon activation, potentially leading to the formation of unique heterocyclic scaffolds containing sulfur. Additionally, the phenylsulfonyl group is an excellent leaving group, which can be utilized in elimination or substitution reactions to generate valuable intermediates.

Future studies could also focus on the radical-mediated reactions of this compound. The generation of a radical at the carbon bearing the sulfonyl group, followed by subsequent transformations, could provide access to a range of functionalized molecules that are not easily accessible through traditional ionic pathways.

Integration into Advanced Materials and Supramolecular Chemistry Research

The structural features of this compound, particularly the presence of aromatic rings and the polar sulfonyl group, make it an interesting candidate for incorporation into advanced materials. The sulfonyl group is known to impart thermal stability and specific solubility characteristics to polymers. acs.orgtaylorandfrancis.com

Future research could explore the synthesis of polymers incorporating this compound as a monomer or a pendant group. Such materials could exhibit unique optical, thermal, or mechanical properties. For instance, the high refractive index of the phenyl groups could be beneficial for applications in optical materials.

In the realm of supramolecular chemistry, the hydroxyl and sulfonyl groups can participate in hydrogen bonding, while the phenyl rings can engage in π-π stacking interactions. These non-covalent interactions could be harnessed to construct well-defined supramolecular assemblies, such as gels, liquid crystals, or porous organic frameworks. The ability to form ordered structures makes this compound a target for the design of functional materials with applications in sensing, separation, or catalysis.

Development of Enhanced Sustainable Synthetic Routes and Methodologies

The principles of green chemistry are increasingly important in chemical synthesis. researchgate.netrsc.orgrsc.org Developing sustainable and efficient methods for the synthesis of this compound is a crucial area for future research. This includes the use of environmentally benign solvents, renewable starting materials, and catalytic methods that minimize waste.

Current synthetic routes to β-hydroxy sulfones often involve the reduction of the corresponding β-keto sulfones. mdpi.com Future research could focus on developing catalytic, atom-economical methods that avoid the use of stoichiometric reducing agents. For example, catalytic transfer hydrogenation using formic acid or isopropanol (B130326) as the hydrogen source would be a greener alternative to metal hydrides. organic-chemistry.orgacs.org

Table 2: Comparison of Synthetic Methodologies for β-Hydroxy Sulfones

| Method | Reagents | Solvents | Advantages | Disadvantages |

| Stoichiometric Reduction | NaBH4, LiAlH4 | THF, Methanol | High yields | Generates stoichiometric waste |

| Catalytic Transfer Hydrogenation | Ru-catalyst, HCOOH | Water, Alcohols | Atom economical, milder conditions | Catalyst cost and removal |

| Chemoenzymatic Synthesis | Iron catalyst, Alcohol Dehydrogenase | Aqueous media | High enantioselectivity, sustainable | Enzyme stability and cost |

| Electrochemical Synthesis | Electrochemical cell | Acetonitrile, Water | Avoids chemical oxidants/reductants | Requires specialized equipment |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,1-diphenyl-2-(phenylsulfonyl)-1-ethanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reduction reactions. For example:

- Reduction : Sodium borohydride (NaBH₄) in ethanol reduces ketone intermediates to secondary alcohols. Optimal conditions (e.g., temperature, solvent polarity) are critical to avoid over-reduction or side products .

- Sulfonation : Introducing the phenylsulfonyl group may involve Friedel-Crafts acylation or coupling with sulfonyl chlorides. Catalysts like AlCl₃ or Pd-based systems are often employed, with reaction monitoring via TLC or GC-MS .

- Data Table :

| Reaction Type | Reagents | Yield (%) | Key Side Products |

|---|---|---|---|

| Reduction | NaBH₄/EtOH | 75–85 | 1,1-diphenylethanol (traces) |

| Sulfonation | PhSO₂Cl/Pd(OAc)₂ | 60–70 | Bis-sulfonated byproducts |

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify phenyl and sulfonyl group environments. For instance, the sulfonyl group deshields adjacent protons, appearing as a singlet at δ 3.8–4.2 ppm .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 348.12) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and confirms the ethanol moiety’s spatial arrangement .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Early studies suggest:

- Antioxidant potential : DPPH radical scavenging assays show moderate activity (IC₅₀ ~50 μM), likely due to the ethanol hydroxyl group’s redox activity .

- Antimicrobial screening : Disk diffusion assays against S. aureus and E. coli reveal zone-of-inhibition diameters of 8–12 mm at 100 μg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。